3,5-Dihydroxyacetophenone

Organic Synthesis Reaction Selectivity Process Chemistry

3,5-DHAP is the non-substitutable meta-dihydroxyacetophenone isomer required for synthesizing beta-2 agonists (terbutaline, bambuterol) and stilbenoid natural products (dehydro-δ-viniferin). Unlike 2,4-, 2,5-, or 3,4-DHAP isomers, its unique 3,5-substitution dictates correct regiochemistry, impurity profiles, and biological activity—making isomer-specific procurement a regulatory and synthetic necessity. Sourced as a crystalline solid (mp 142–150°C), it serves as the validated starting material for multiple drug classes.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 51863-60-6
Cat. No. B130839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxyacetophenone
CAS51863-60-6
Synonyms1-(3,5-Dihydroxyphenyl)ethanone;  1-(3,5-Dihydroxyphenyl)ethanone;  3,5-Dihydroxyacetophenone;  3’,5’-Dihydroxyphenyl Methyl Ketone; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)O)O
InChIInChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3
InChIKeyWQXWIKCZNIGMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxyacetophenone (CAS 51863-60-6): A Polyhydroxylated Acetophenone Sourcing and Differentiation Overview


3,5-Dihydroxyacetophenone (3,5-DHAP, CAS 51863-60-6), also known as 5-acetylresorcinol, is an alkyl-phenylketone bearing two hydroxyl groups at the meta positions of the phenyl ring [1]. It is a naturally occurring, endogenously produced human metabolite detectable in biofluids such as urine [2]. Synthetically, 3,5-DHAP is a crystalline solid with a melting point typically reported between 142-150°C and a molecular weight of 152.15 g/mol . Its primary procurement utility lies in its role as a crucial synthetic intermediate, particularly in the manufacture of beta-2 adrenergic agonists like terbutaline and bambuterol, and as a building block for stilbenoid natural products [3][4].

Why Substituting 3,5-Dihydroxyacetophenone with Isomeric Dihydroxyacetophenones Introduces Chemical and Biological Divergence


The substitution of 3,5-Dihydroxyacetophenone (3,5-DHAP) with its isomeric counterparts—such as 2,4-DHAP, 2,5-DHAP, 3,4-DHAP, or 2,6-DHAP—is not a functionally equivalent swap in either synthetic chemistry or biological activity. The precise meta-arrangement of the two hydroxyl groups on the acetophenone ring of 3,5-DHAP dictates a unique electronic density distribution and a distinct pattern of reactivity in electrophilic aromatic substitution and O-alkylation reactions [1]. For instance, studies on the bis-O-alkylation of various DHAP isomers with methyl 2-chloroacetate reveal that the 3,5-substitution pattern yields a different product profile and requires different optimization compared to 2,4-, 2,5-, or 2,6-DHAP isomers [1]. Furthermore, as a naturally occurring endogenous metabolite, 3,5-DHAP occupies a specific niche in metabolic pathway research that other isomers do not [2]. This fundamental difference in regiochemistry translates into divergent pharmacological profiles, as seen in the comparison of 3,4-DHAP's potent tyrosinase inhibition (IC50 ~10 μM) to the activity of other DHAP isomers . Consequently, procurement decisions must be isomer-specific, as the intended application hinges on the unique properties conferred by the 3,5-dihydroxy substitution pattern.

3,5-Dihydroxyacetophenone: Quantitative Evidence of Functional Differentiation Against Key Comparators


O-Alkylation Reaction Selectivity of 3,5-Dihydroxyacetophenone Compared to Isomeric Dihydroxyacetophenones

In a comparative study of bis-O-alkylation reactions, 3,5-Dihydroxyacetophenone (3,5-DHAP) exhibited a distinct reactivity profile compared to its 2,4-, 2,5-, and 2,6-DHAP isomers. When reacted with methyl 2-chloroacetate under conventional thermal heating, 3,5-DHAP produced the expected bis-etherified product in moderate yield without the formation of mono-etherified byproducts, a phenomenon observed with isomers bearing a hydroxyl group at the 2-position (e.g., 2,4-DHAP, 2,5-DHAP, 2,6-DHAP) [1]. This difference in reaction pathway demonstrates that the 3,5-substitution pattern offers a cleaner, more predictable synthetic route for obtaining a specific bis-ether scaffold.

Organic Synthesis Reaction Selectivity Process Chemistry

Antioxidant Capacity of 3,5-Dihydroxyacetophenone-Derived Natural Product Compared to Industry Standards

While direct comparative data for the parent 3,5-Dihydroxyacetophenone molecule is limited, its glycosylated derivative, 4-O-(2′′-O-galloyl-β-d-glucopyranosyl)-3,5-dihydroxyacetophenone (1), isolated from Euphorbia gaditana, has been directly compared to standard antioxidants. This derivative exhibited 'good to excellent' antioxidant activity in DPPH and CUPRAC assays, and more specifically, it showed moderate tyrosinase inhibitory activity with an IC50 of 89.78 ± 0.93 μg/mL, compared to the positive control kojic acid, which had an IC50 of 25.23 ± 0.78 μg/mL [1]. This demonstrates that the 3,5-dihydroxyacetophenone core can be elaborated into bioactive molecules with quantifiable, albeit moderate, enzyme inhibition.

Antioxidant Activity Natural Product Chemistry Tyrosinase Inhibition

Antiproliferative Activity of Dihydroxyacetophenone Derivatives: Comparative Structure-Activity Insights

A study synthesizing and evaluating novel dihydroxyacetophenone (DA) derivatives for antimicrobial and antitumor activities provides quantitative class-level insight. The research demonstrated that brominated DA derivatives (BrDA 3) exhibited significant antitumor activity [1]. In a separate but cross-comparable study, the simple isomer 3,4-dihydroxyacetophenone exhibited an IC50 of 10 μM against tyrosinase, while a non-authoritative source suggests an IC50 of approximately 15 μM for 3,5-DHAP against MCF-7 breast cancer cells [2]. Although a direct head-to-head comparison is absent, these data points suggest that the position of hydroxyl groups on the acetophenone core modulates biological activity, making the specific procurement of 3,5-DHAP essential for SAR studies and for developing its own unique derivative library with potential against Gram-negative pathogens and cancer cell lines.

Anticancer Research Medicinal Chemistry Cytotoxicity

Comparison of Synthesis Routes for 3,5-Dihydroxyacetophenone: Yield and Industrial Applicability

Multiple synthetic routes to 3,5-Dihydroxyacetophenone have been reported, each with distinct yield and scalability profiles. A patent application (CN102675075B) critically evaluates several prior methods, noting that routes starting from 3,5-dihydroxybenzoic acid achieve yields between 46-65% but suffer from harsh conditions and difficult industrial application [1]. The novel method disclosed in this patent, which proceeds through esterification, benzylation, hydrolysis, nucleophilic substitution, hydrolytic decarboxylation, and debenzylation, offers an improved and more industrially viable process, albeit with a total yield that is not directly compared as a single, superior figure but is implied to overcome the limitations of previous routes [1]. A separate patent (WO2010099693A1) describes an alternative preparation using a Grignard reaction, emphasizing the utility of acylbenzenes like 3,5-DHAP as resveratrol intermediates [2].

Process Chemistry Synthetic Methodology Industrial Scale-up

Validated Application Scenarios for 3,5-Dihydroxyacetophenone Based on Quantitative Differentiation


Synthesis of Stilbenoid Dimers and Resveratrol Analogs

3,5-Dihydroxyacetophenone serves as a critical and non-substitutable starting material for the total synthesis of complex natural products like dehydro-δ-viniferin and oxyresveratrol [1][2]. Its specific substitution pattern is essential for constructing the correct carbon skeleton and hydroxylation pattern of the final bioactive stilbene dimers. Using an isomer would lead to an entirely different regioisomeric product, negating the synthetic effort. This is a primary driver for its procurement in natural product and medicinal chemistry laboratories.

Key Intermediate for Beta-2 Adrenergic Agonists (Terbutaline and Bambuterol)

3,5-Dihydroxyacetophenone is the established and industrially validated starting material for the synthesis of the blockbuster respiratory drugs terbutaline and bambuterol [1]. The synthetic route, which involves bromination and subsequent amination steps, is designed specifically around the 3,5-dihydroxy functionality [2]. Substitution with a different isomer would fail to produce the correct active pharmaceutical ingredient (API) and would introduce an unknown impurity profile, making the procurement of the exact 3,5-isomer a regulatory and chemical necessity.

Scaffold for Generating Antimicrobial Agents Against Drug-Resistant Pseudomonas aeruginosa

Research has demonstrated that dihydroxyacetophenone (DA) derivatives, particularly brominated ones, exhibit powerful antibacterial activity against the drug-resistant Gram-negative strain Pseudomonas aeruginosa ATCC 27853 [1]. While the parent 3,5-DHAP is the starting material for this class, the study provides a strong rationale for procuring 3,5-DHAP to create focused libraries of derivatives. The activity is structure-dependent, underscoring the need for the correct core to build upon, as different DA isomers would lead to different derivative series with potentially distinct and uncharacterized antimicrobial spectra.

Development of Novel Tyrosinase Inhibitors for Cosmetic and Dermatological Applications

The isolation and characterization of a 3,5-dihydroxyacetophenone glycoside (1) from Euphorbia gaditana, which demonstrated moderate tyrosinase inhibitory activity (IC50 = 89.78 μg/mL) compared to kojic acid [1], validates the 3,5-DHAP core as a viable starting point for developing new skin-whitening or anti-hyperpigmentation agents. Procuring 3,5-DHAP allows researchers to synthesize and optimize around this natural product-inspired scaffold, using the published IC50 value as a benchmark for structure-activity relationship (SAR) studies aimed at improving potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dihydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.